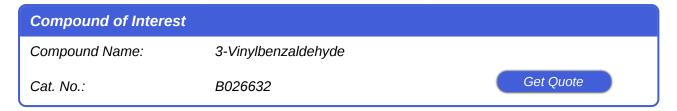


An In-depth Technical Guide to 3-Vinylbenzaldehyde: Structure, Properties, and Synthetic Utility

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylbenzaldehyde, also known as 3-formylstyrene, is a versatile bifunctional organic compound featuring both an aldehyde and a vinyl group. This unique structure allows it to serve as a valuable building block in organic synthesis and a key monomer in polymer chemistry. Its dual reactivity enables a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceutical compounds and advanced materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectral data, and detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identifiers

3-Vinylbenzaldehyde is an aromatic aldehyde with a vinyl substituent at the meta position of the benzene ring.



| Identifier | Value |
|-------------------|---|
| IUPAC Name | 3-ethenylbenzaldehyde |
| Synonyms | 3-Formylstyrene, m-Vinylbenzaldehyde |
| CAS Number | 19955-99-8[1] |
| Molecular Formula | C ₉ H ₈ O[1][2] |
| SMILES | C=CC1=CC(=CC=C1)C=O[1] |
| InChI | InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2[1] |
| InChlKey | CATOVPRCMWIZLR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of **3-Vinylbenzaldehyde** are summarized in the table below. It is a colorless to light yellow liquid at room temperature.[2]

| Property | Value | Reference(s) |
|---------------------------------------|-------------------------------|--------------|
| Molar Mass | 132.16 g/mol | [1][2] |
| Density | 1.04 g/mL at 25 °C | [2] |
| Boiling Point | 102-103 °C at 11 Torr | [3] |
| Flash Point | 98.9 °C (210 °F) - closed cup | |
| Refractive Index (n ²⁰ /D) | 1.58 | |
| Storage Temperature | 2-8°C | |
| Assay | ≥97% | |

Spectroscopic Data

The following tables outline the characteristic spectral peaks for **3-Vinylbenzaldehyde**. Note that specific values may vary slightly based on the solvent and experimental conditions.



1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |
|--------------------|--------------|-------------------|------------------------------|
| ~9.99 | S | 1H | Aldehyde (-CHO) |
| ~7.98 | S | 1H | Aromatic H (C2-H) |
| ~7.70 - 7.85 | m | 2H | Aromatic H (C4-H, C6-H) |
| ~7.50 - 7.60 | t | 1H | Aromatic H (C5-H) |
| ~6.78 - 6.90 | dd | 1H | Vinyl (-CH=CH ₂) |
| ~5.93 | d | 1H | Vinyl (-CH=CH2, trans) |
| ~5.38 | d | 1H | Vinyl (-CH=CH2, cis) |

Assignments are based on typical chemical shifts for substituted benzaldehydes and styrenes. The aromatic region shows a complex pattern due to meta-substitution.[4][5][6]

¹³C NMR Spectroscopy (Predicted)

| ~192.5 Aldehyde Carbonyl (C=O) ~137.5 Aromatic C (C3, attached to vinyl) ~136.5 Aromatic C (C1, attached to CHO) ~136.0 Vinyl (-CH=CH2) ~134.5 Aromatic CH (C5) ~129.5 Aromatic CH (C6) ~129.0 Aromatic CH (C4) ~126.5 Aromatic CH (C2) Vinyl (-CH=CH2) | Chemical Shift (δ) ppm | Assignment | |
|---|------------------------|------------------------------------|--|
| ~136.5 Aromatic C (C1, attached to CHO) ~136.0 Vinyl (-CH=CH2) ~134.5 Aromatic CH (C5) ~129.5 Aromatic CH (C6) ~129.0 Aromatic CH (C4) ~126.5 Aromatic CH (C2) | ~192.5 | Aldehyde Carbonyl (C=O) | |
| ~136.0 Vinyl (-CH=CH ₂) ~134.5 Aromatic CH (C5) ~129.5 Aromatic CH (C6) ~129.0 Aromatic CH (C4) ~126.5 Aromatic CH (C2) | ~137.5 | Aromatic C (C3, attached to vinyl) | |
| ~134.5 Aromatic CH (C5) ~129.5 Aromatic CH (C6) ~129.0 Aromatic CH (C4) ~126.5 Aromatic CH (C2) | ~136.5 | Aromatic C (C1, attached to CHO) | |
| ~129.5 Aromatic CH (C6) ~129.0 Aromatic CH (C4) ~126.5 Aromatic CH (C2) | ~136.0 | Vinyl (-CH=CH ₂) | |
| ~129.0 Aromatic CH (C4) ~126.5 Aromatic CH (C2) | ~134.5 | Aromatic CH (C5) | |
| ~126.5 Aromatic CH (C2) | ~129.5 | Aromatic CH (C6) | |
| | ~129.0 | Aromatic CH (C4) | |
| ~116.5 Vinyl (-CH=CH ₂) | ~126.5 | Aromatic CH (C2) | |
| | ~116.5 | Vinyl (-CH=CH ₂) | |



Assignments are based on established substituent effects on aromatic and vinyl carbons.[6][7] [8]

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|--|
| 3100 - 3000 | Medium | Aromatic & Vinyl C-H Stretch |
| 2880 - 2820 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |
| 2780 - 2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O Carbonyl Stretch |
| 1645 - 1620 | Medium | Vinyl C=C Stretch |
| 1600 - 1450 | Medium | Aromatic C=C Ring Stretching |
| 990 & 910 | Strong | Vinyl C-H Out-of-Plane Bending |
| 800 - 750 | Strong | Aromatic C-H Out-of-Plane Bending (meta-subst.) |

Assignments are based on standard IR correlation tables.[9][10][11][12][13]

Experimental Protocols & Reaction Mechanisms

3-Vinylbenzaldehyde's bifunctional nature allows for selective reactions at either the aldehyde or the vinyl group, or reactions involving both.

Synthesis of 3-Vinylbenzaldehyde

A common and efficient method for synthesizing **3-Vinylbenzaldehyde** is through palladium-catalyzed cross-coupling reactions.

This protocol describes the synthesis from 3-bromobenzaldehyde and a vinylboronic acid ester.



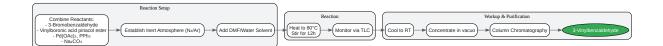
Reagents:

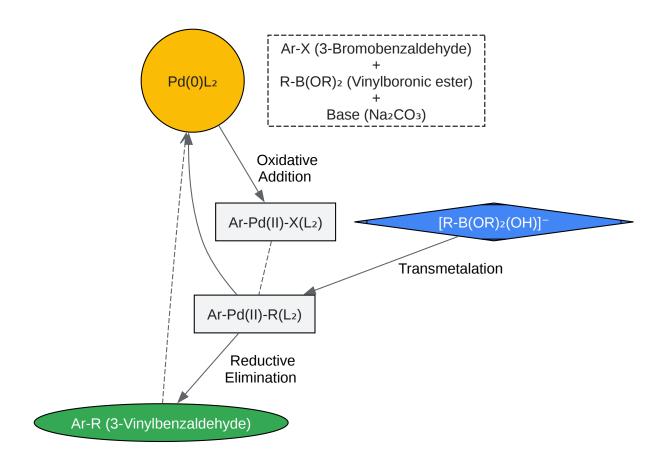
- 3-Bromobenzaldehyde (1.0 equiv)
- Vinylboronic acid pinacol ester (1.5 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)
- Triphenylphosphine [PPh₃] (0.2 equiv)
- Sodium carbonate [Na₂CO₃] (2.0 equiv)
- Solvent: 9:3 mixture of Dimethylformamide (DMF) and Water

Procedure:

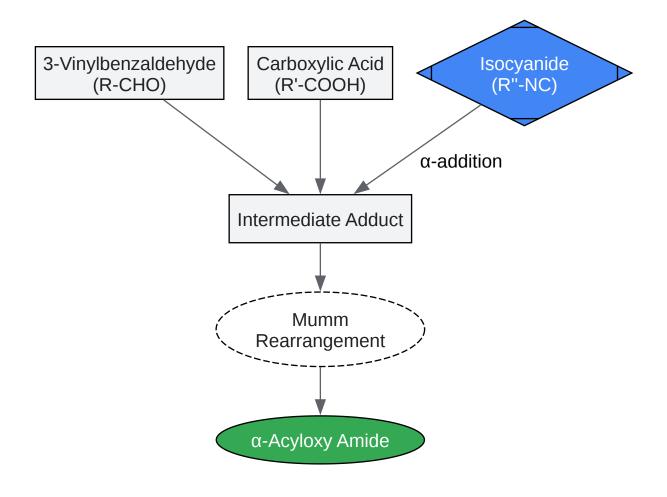
- To a round-bottom flask, add 3-bromobenzaldehyde, vinylboronic acid pinacol ester, Pd(OAc)₂, PPh₃, and Na₂CO₃.
- Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
- Add the DMF/water solvent mixture via syringe.
- Heat the reaction mixture to 80°C and stir for 12 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
- Purify the resulting residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to yield **3-Vinylbenzaldehyde** as a yellowish oil.











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